molecular formula C12H17F5N2O3 B2563165 Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate CAS No. 1823836-00-5

Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Cat. No.: B2563165
CAS No.: 1823836-00-5
M. Wt: 332.271
InChI Key: NURAMIQONNYDQP-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H17F5N2O3. This compound is notable for its unique structure, which includes multiple fluorine atoms and a piperidine ring, making it of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Attachment of the Trifluoroacetamido Group: This step involves the reaction of the piperidine derivative with trifluoroacetic anhydride or trifluoroacetamide in the presence of a base.

    Formation of the Tert-butyl Ester: The final step involves esterification using tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the piperidine ring or the amide group.

    Reduction: Reduction reactions may target the carbonyl groups or the piperidine ring, potentially leading to the formation of secondary amines.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction could produce secondary amines. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

The compound’s fluorinated groups enhance its metabolic stability, making it a candidate for biological studies. It is often used in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its stability and bioavailability are key factors in its evaluation for therapeutic applications.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoroacetamido group can form hydrogen bonds, while the fluorine atoms can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar in structure but lacks the trifluoroacetamido group.

    Tert-butyl 3,3,4,4-tetrafluoropiperidine-1-carboxylate: Contains additional fluorine atoms, altering its chemical properties.

    Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate: Features a trifluoromethyl group instead of the trifluoroacetamido group.

Uniqueness

Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is unique due to its combination of fluorine atoms and the trifluoroacetamido group. This structure imparts specific chemical and biological properties, making it distinct from other fluorinated piperidine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F5N2O3/c1-10(2,3)22-9(21)19-5-4-7(11(13,14)6-19)18-8(20)12(15,16)17/h7H,4-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURAMIQONNYDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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